

Application Note: Analysis of Isobutyl Phenylacetate by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Isobutyl phenylacetate*

Cat. No.: *B089437*

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Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of **isobutyl phenylacetate**, a common fragrance ingredient, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined is applicable to the analysis of **isobutyl phenylacetate** in cosmetic formulations, perfumes, and other consumer products, as well as in research and development settings. This document provides detailed procedures for sample preparation, instrument configuration, and data analysis to ensure reliable and reproducible results.

Introduction

Isobutyl phenylacetate (CAS No. 102-13-6) is an ester widely used in the fragrance industry for its sweet, honey-like, and floral aroma.[1] Its chemical formula is $C_{12}H_{16}O_2$ and it has a molecular weight of 192.25 g/mol .[2] Accurate and sensitive analytical methods are essential for the quality control of raw materials and finished products containing this compound, as well as for stability and degradation studies in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **isobutyl phenylacetate**. [3] This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

This application note provides a standard operating procedure for the GC-MS analysis of **isobutyl phenylacetate**, including sample preparation, instrumental parameters, and expected results. The protocol is designed for researchers, scientists, and professionals in the drug development and consumer product industries.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. For liquid samples such as perfumes or essential oils, a simple dilution is often sufficient. For more complex matrices like creams or lotions, a liquid-liquid extraction is recommended to isolate the analyte.

a) Direct Dilution (for liquid samples):

- Pipette 100 μ L of the liquid sample (e.g., perfume) into a 10 mL volumetric flask.
- Dilute to the mark with a suitable volatile solvent such as ethanol or dichloromethane.[\[4\]](#)
- Vortex the solution for 30 seconds to ensure homogeneity.
- Transfer an aliquot of the diluted sample into a 2 mL autosampler vial for GC-MS analysis.

b) Liquid-Liquid Extraction (for emulsions and creams):

- Weigh approximately 1 g of the sample into a 15 mL centrifuge tube.
- Add 5 mL of a suitable organic solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture).
- Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
- Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.
- Carefully transfer the organic supernatant to a clean tube.
- If necessary, the extract can be concentrated under a gentle stream of nitrogen.

- Reconstitute the residue in a known volume of the injection solvent and transfer to a 2 mL autosampler vial.

GC-MS Instrumentation and Conditions

The following instrumental parameters are provided as a guideline and may require optimization for specific instruments and applications.

Parameter	Setting
Gas Chromatograph	Agilent 7890B GC or equivalent
Mass Spectrometer	Agilent 5977A MSD or equivalent
GC Column	DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 μ m film thickness
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Injector	Split/Splitless
Injector Temperature	250 °C
Injection Volume	1 μ L
Injection Mode	Split (100:1)
Oven Temperature Program	Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
MS Transfer Line Temp.	280 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Mass Scan Range	m/z 40-450
Acquisition Mode	Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative Data

The following table summarizes the expected chromatographic and mass spectrometric data for **isobutyl phenylacetate** under the conditions described above. The retention time is an approximate value and may vary depending on the specific instrument and column conditions.

Parameter	Value	Reference
Compound Name	Isobutyl Phenylacetate	
Molecular Formula	C ₁₂ H ₁₆ O ₂	[2]
Molecular Weight	192.26	[5]
CAS Number	102-13-6	[2]
Typical Retention Time (on DB-5 column)	~13.86 min	[6]

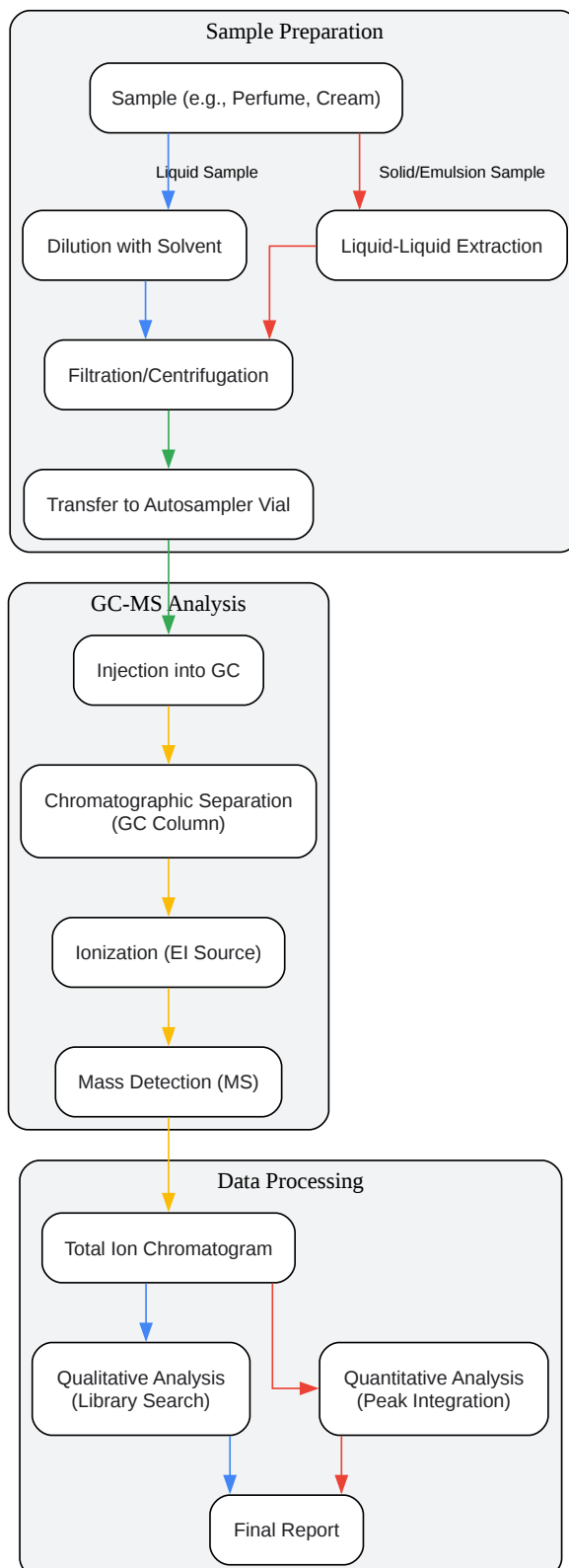
Mass Spectrometry Data

The mass spectrum of **isobutyl phenylacetate** is characterized by a molecular ion peak and several key fragment ions. The base peak is typically observed at m/z 91, corresponding to the tropylium ion.

Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Proposed Fragment Ion
192	~5	[M] ⁺ (Molecular Ion)
136	~37	[M - C ₄ H ₈] ⁺
92	~32	[C ₇ H ₈] ⁺
91	100	[C ₇ H ₇] ⁺ (Tropylium ion)
57	~71	[C ₄ H ₉] ⁺ (Isobutyl cation)
41	~34	[C ₃ H ₅] ⁺

Data sourced from PubChem and MassBank of North America.[2][7]

Mandatory Visualization



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